

Protocol for Applying Aluminum Chromate Conversion Coatings

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Compound of Interest

Compound Name: Aluminum chromate

Cat. No.: B13798094

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Introduction

This document provides a detailed protocol for the application of chromate conversion coatings on aluminum and its alloys. This process, also known by trade names such as Alodine® or Iridite®, is a chemical treatment that forms a protective film on the aluminum surface.[1][2] This coating offers several key benefits: it enhances corrosion resistance, improves the adhesion of subsequent paint or adhesive layers, and can be formulated to preserve electrical conductivity.[3][4][5][6] The process is governed by standards such as MIL-DTL-5541, which classifies coatings based on their composition and performance characteristics.[7][8][9][10]

These application notes are intended for researchers, scientists, and professionals in drug development who may utilize aluminum components requiring specific surface properties for their instrumentation and apparatus.

MIL-DTL-5541 Classification

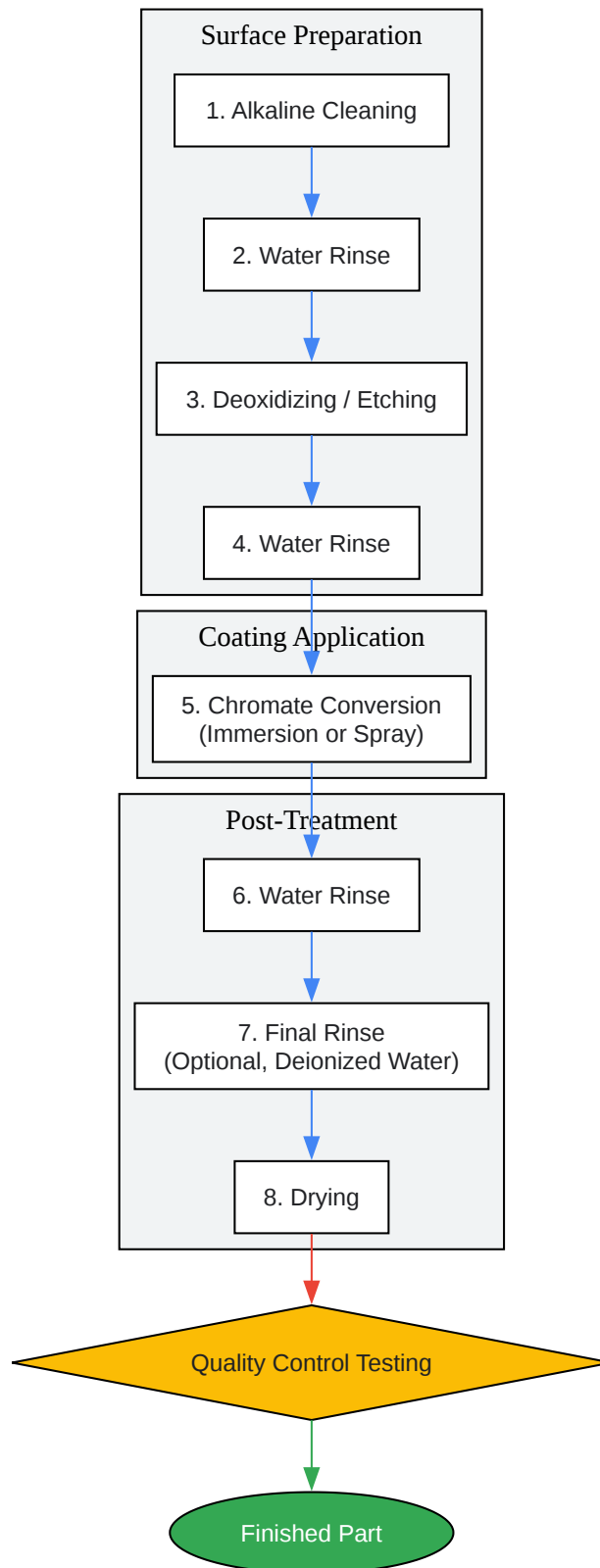
The most common standard for chromate conversion coatings on aluminum is MIL-DTL-5541.[7] This specification defines two primary types, based on chemical composition, and two classes, based on performance.

Table 1: MIL-DTL-5541 Coating Types and Classes

Category	Designation	Description	Typical Appearance
Type	Type I	Compositions containing hexavalent chromium.	Gold or brown, can be specified as "clear". ^[7]
Type II	Compositions containing no hexavalent chromium (e.g., trivalent chromium-based).	No color ("clear"). ^[2] ^[7]	
Class	Class 1A	Provides maximum corrosion protection for painted or unpainted surfaces. ^[6] ^[8] ^[10]	Thicker, often darker coating. ^[8]
Class 3	Provides corrosion protection where low electrical resistance is required. ^[6] ^[8] ^[10]	Thinner coating. ^[8]	

Experimental Workflow Diagram

The following diagram outlines the general workflow for the application of **aluminum chromate** conversion coatings.



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Caption: Workflow for **Aluminum Chromate** Conversion Coating.

Detailed Experimental Protocol

This protocol describes the step-by-step procedure for applying a Type I, Class 1A or Class 3 chromate conversion coating using a common immersion process.

Materials and Equipment

- Aluminum Substrate: Alloy of choice (e.g., 2024, 6061, 7075).
- Alkaline Cleaner: Non-etching, silicate-free alkaline cleaner.
- Deoxidizer/Etchant: Acidic solution, often containing chromate and sulfate.
- Chromate Conversion Solution: e.g., Alodine® 1200S or Iridite® 14-2.
- Reagents for Bath Control: As specified by the chemical supplier (e.g., nitric acid for pH adjustment).
- Tanks: Constructed of 304 or 316 stainless steel, or lined mild steel.[\[11\]](#)
- Heating/Cooling Coils: 316 stainless steel if required.[\[11\]](#)
- Personal Protective Equipment (PPE): Chemical-resistant gloves, splash-proof goggles, respirator, and appropriate lab coat.

Safety Precautions

Type I chromate conversion solutions contain hexavalent chromium, which is a known carcinogen and is highly toxic.[\[12\]](#) All handling must be performed in a well-ventilated area, and personnel must use appropriate PPE.[\[13\]](#) Waste solutions are hazardous and must be disposed of in accordance with local, state, and federal regulations.[\[13\]](#)

Process Steps

Step 1: Alkaline Cleaning

- Purpose: To remove oils, grease, and other surface contaminants.
- Procedure: Immerse the aluminum part in a mild alkaline cleaning solution.

- Parameters:
 - Temperature: 120-140°F (49-60°C)
 - Time: 5-10 minutes
- Note: The surface should be free of "water breaks," where water sheets evenly across the surface without beading, indicating a clean surface.

Step 2: Water Rinse

- Purpose: To remove residual alkaline cleaner.
- Procedure: Immerse the part in a tank of clean, overflowing cold running water.
- Time: 30-60 seconds

Step 3: Deoxidizing / Etching

- Purpose: To remove the natural passive aluminum oxide layer and surface alloying elements, preparing the surface for reaction with the conversion coating solution.[\[14\]](#)
- Procedure: Immerse the part in a deoxidizing solution.
- Time: 2-5 minutes

Step 4: Water Rinse

- Purpose: To remove residual deoxidizer.
- Procedure: Immerse the part in a tank of clean, overflowing cold running water.
- Time: 30-60 seconds

Step 5: Chromate Conversion Coating

- Purpose: To form the protective chromate film.

- Procedure: Immerse the part in the chromate conversion solution. The application can also be done via spraying or brushing.[3][11]
- Parameters: See Table 2 for specific operating parameters for common proprietary solutions. The immersion time is a critical factor in determining the coating thickness and, consequently, its class.[10] Shorter times are used for Class 3 coatings, while longer times are used for Class 1A.

Step 6: Water Rinse

- Purpose: To remove unreacted chromating solution.
- Procedure: Immerse the part in a tank of clean, overflowing cold running water.
- Time: 15-30 seconds

Step 7: Final Rinse (Optional)

- Purpose: To prevent staining and improve paint adhesion.
- Procedure: Immerse the part in a deionized water bath.
- Time: 10-20 seconds

Step 8: Drying

- Purpose: To harden the gelatinous, freshly applied coating.
- Procedure: Allow parts to air dry or use forced air.
- Parameters:
 - Temperature: Do not exceed 160°F (71°C), as higher temperatures can damage the coating and reduce its protective value.[1]
 - Time: The coating typically hardens within 24 hours.[3]

Quantitative Data and Operating Parameters

The following tables summarize key quantitative data for the process.

Table 2: Example Operating Parameters for Type I (Hexavalent Chromium) Solutions

Parameter	Alodine® 1200S	Iridite® 14-2
Concentration	7.5 g/L (0.75% w/v)[4][15]	9.4 g/L (for immersion)[11]
Operating Temperature	75-86°F (24-30°C)[15]	70-95°F (21-34°C)
pH	1.3 - 1.8[15]	1.3 - 1.6[2]
Immersion Time	1-3 minutes[13]	3-6 minutes (Class 1A)[11]
Spray Application Time	15-30 seconds[15][16]	15-30 seconds (at 30 g/L)[11]

Table 3: Performance and Quality Control Specifications (per MIL-DTL-5541)

Parameter	Class 1A	Class 3	Test Method
Corrosion Resistance	No pitting after 168 hours	No pitting after 168 hours	ASTM B117 (5% Salt Spray)[17]
Paint Adhesion	Excellent	Excellent	ASTM D3359 (Wet Tape Adhesion)[17]
Electrical Resistance	N/A	≤ 5,000 μΩ/in ² (as coated)[17][18]	Per MIL-DTL-81706
≤ 10,000 μΩ/in ² (after 168 hr salt spray)[17][18]	(at 200 psi electrode pressure)		
Coating Weight	> 0.4 g/m ² (Typical)	< 0.1 g/m ² (per ASTM B449)[19]	Gravimetric analysis

Quality Control and Testing Protocols

Regular testing is crucial to ensure the process remains within specification and the coatings meet performance requirements.

Solution Control

- Frequency: Bath analysis for chemical concentration and pH should be performed at least weekly.[17]
- Procedure: Titration methods are used to determine the concentration of active ingredients. For example, for Alodine® 1200S, a titration with potassium dichromate and ferrous ammonium sulfate is used.[15] The pH should be checked with a calibrated pH meter. Adjustments are made with the proprietary chemical or nitric acid as recommended by the manufacturer.[13]

Coating Performance Testing

- Frequency: Process control tests on coated specimens should be conducted at least monthly.[17]
- Specimens: Use test panels of the same alloy and temper as the parts being processed, or use standard alloys such as 2024-T3 for Class 1A and 6061-T6 for Class 3.[14]

Protocol: Salt Spray Corrosion Test (ASTM B117)

- Prepare a set of test panels according to the full process protocol.
- Allow the panels to age for at least 24 hours at room temperature before testing.
- Place the panels in a salt spray cabinet.
- Expose the panels to a continuous fog of 5% sodium chloride solution at 95°F (35°C).
- Inspect the panels after 168 hours. There should be no evidence of corrosion (e.g., pitting or white corrosion products).

Protocol: Electrical Contact Resistance Test (Class 3 only)

- Prepare test panels as described above.
- Using a four-point probe setup as specified in MIL-DTL-81706, apply an electrode pressure of 200 psi.

- Measure the resistance. The value must not exceed 5,000 microhms per square inch.
- For post-corrosion testing, subject separate panels to 168 hours of salt spray (ASTM B117), rinse, dry, and then measure the resistance. The value must not exceed 10,000 microhms per square inch.[17][18]

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- To cite this document: BenchChem. [Protocol for Applying Aluminum Chromate Conversion Coatings]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13798094/docs#protocol-for-applying-aluminum-chromate-conversion-coatings\]](https://www.benchchem.com/product/b13798094/docs#protocol-for-applying-aluminum-chromate-conversion-coatings)

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